Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl-
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Overview
Description
Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- is a chemical compound known for its unique structure and properties It is a member of the phosphorodiamidic fluoride family, characterized by the presence of phosphorus, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- typically involves the reaction of dimethylamine and diphenylphosphoryl chloride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C6H5)2PCl+2(CH3)2NH+F2→(C6H5)2P(N(CH3)2)2F+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic oxide derivatives.
Reduction: Reduction reactions can convert it into different phosphorodiamidic amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorodiamidic derivatives, which can be further utilized in different applications.
Scientific Research Applications
Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Phosphorodiamidic fluoride, N,N’-dimethyl-: Similar in structure but lacks the phenyl groups.
Phosphorodiamidic fluoride, N,N’-diisopropyl-: Contains isopropyl groups instead of methyl and phenyl groups.
Uniqueness
Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
321-35-7 |
---|---|
Molecular Formula |
C14H16FN2OP |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-[fluoro-(N-methylanilino)phosphoryl]-N-methylaniline |
InChI |
InChI=1S/C14H16FN2OP/c1-16(13-9-5-3-6-10-13)19(15,18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
IEQCSXWXMOVAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)P(=O)(N(C)C2=CC=CC=C2)F |
Origin of Product |
United States |
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